molecular formula C20H23NO B13412053 N-DesmethylN-EthylDoxepin

N-DesmethylN-EthylDoxepin

Cat. No.: B13412053
M. Wt: 293.4 g/mol
InChI Key: NMDNHQTYJBZCHQ-MHWRWJLKSA-N
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Preparation Methods

The preparation of N-DesmethylN-EthylDoxepin involves the N-demethylation of doxepin. This process is mainly catalyzed by the polymorphic enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9 . The synthetic route typically involves the use of human liver microsomes and chemical inhibitors to facilitate the N-demethylation process . Industrial production methods may involve the use of recombinant human cytochrome P450 enzymes to achieve the desired demethylation.

Chemical Reactions Analysis

N-DesmethylN-EthylDoxepin undergoes various types of chemical reactions, including:

    Oxidation: This reaction is mediated mainly by the enzyme CYP2D6.

    Reduction: While specific reduction reactions are less common, the compound can undergo reduction under certain conditions.

    Substitution: The compound can participate in substitution reactions, particularly involving its nitrogen atom.

Common reagents used in these reactions include cytochrome P450 enzymes, chemical inhibitors like tranylcypromine, and solvents such as methyl alcohol . Major products formed from these reactions include hydroxylated metabolites and glucuronide conjugates .

Comparison with Similar Compounds

N-DesmethylN-EthylDoxepin is similar to other demethylated metabolites of tricyclic antidepressants, such as desipramine and nortriptyline . it is unique in its higher potency and selectivity as a norepinephrine reuptake inhibitor . Other similar compounds include:

    Desipramine: A metabolite of imipramine with similar norepinephrine reuptake inhibition properties.

    Nortriptyline: A metabolite of amitriptyline with similar pharmacological effects.

    Protriptyline: Another tricyclic antidepressant with similar mechanisms of action.

This compound stands out due to its specific metabolic pathway and its role as a major active metabolite of doxepin .

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(3E)-3-(6H-benzo[b][1]benzoxepin-5-ylidene)-N-ethyl-N-methylpropan-1-amine

InChI

InChI=1S/C20H23NO/c1-3-21(2)14-8-10-16-15-17-9-4-6-12-19(17)22-20-13-7-5-11-18(16)20/h4-7,9-13H,3,8,14-15H2,1-2H3/b16-10+

InChI Key

NMDNHQTYJBZCHQ-MHWRWJLKSA-N

Isomeric SMILES

CCN(C)CC/C=C/1\CC2=CC=CC=C2OC3=CC=CC=C13

Canonical SMILES

CCN(C)CCC=C1CC2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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